1H-Indole-3-acetamide, N-3-pyridinyl-
Description
The academic importance of 1H-Indole-3-acetamide, N-3-pyridinyl- is rooted in its hybrid structure, which is anticipated to confer a range of biological activities. The fusion of the indole (B1671886) nucleus, a common motif in numerous bioactive natural products and synthetic drugs, with the pyridine (B92270) ring, a prevalent feature in medicinal chemistry, suggests a broad spectrum of potential therapeutic applications.
The indole ring system is a fundamental component of many biologically active compounds. nih.gov Its presence in the amino acid tryptophan, neurotransmitters like serotonin (B10506), and various alkaloids underscores its biological relevance. The indole scaffold is known to interact with a multitude of biological targets, contributing to activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.gov
Similarly, the pyridine ring is a bioisostere of the benzene (B151609) ring and is widely incorporated into small molecule drugs due to its favorable pharmacokinetic properties and its ability to form hydrogen bonds with biological targets. nih.gov Pyridine derivatives have demonstrated a wide array of pharmacological activities, including antibacterial and anticancer properties. nih.govmdpi.com The strategic combination of these two privileged scaffolds in 1H-Indole-3-acetamide, N-3-pyridinyl- suggests a synergistic or additive effect on its potential biological profile.
While dedicated research on 1H-Indole-3-acetamide, N-3-pyridinyl- is not extensively documented in publicly available literature, the research trajectories of closely related indole-3-acetamide (B105759) and N-pyridinyl derivatives offer significant insights into its potential areas of investigation. The primary research directions for this class of compounds encompass anti-inflammatory, anticancer, and antimalarial activities.
Anti-inflammatory Potential: Research into N-pyridinyl(methyl)-indole-3-propanamides, which are structurally similar to the compound of interest, has revealed significant anti-inflammatory properties. nih.gov A comparative study highlighted the influence of the pyridine ring's substitution pattern on the anti-inflammatory activity, suggesting that the N-3-pyridinyl moiety could be a key determinant of efficacy. nih.gov These findings strongly suggest that 1H-Indole-3-acetamide, N-3-pyridinyl- would be a prime candidate for investigation as a novel anti-inflammatory agent.
Anticancer Investigations: The indole-3-acetamide framework is a recognized scaffold in the design of anticancer agents. Studies on various derivatives have demonstrated cytotoxic activity against several cancer cell lines. For instance, novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, including a pyridin-3-ylethyl substituted compound, have been synthesized and evaluated for their anti-proliferative activity. mdpi.com Furthermore, a patent has described N-pyridinyl acetamide (B32628) derivatives as potential inhibitors of the Wnt signaling pathway, a critical pathway in cancer development. These precedents indicate a strong rationale for exploring the anticancer potential of 1H-Indole-3-acetamide, N-3-pyridinyl-.
Antimalarial Activity: Recent research has identified N-acetamide indoles as a promising class of antimalarial agents. A study focused on the optimization and characterization of these compounds for targeting PfATP4 in Plasmodium falciparum included a 2-(...-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide derivative. deakin.edu.au Although this derivative showed a reduction in antiparasitic activity compared to its carbocyclic analog, the inclusion of the pyridinyl moiety was considered a potential strategy to improve physicochemical properties. deakin.edu.au This line of research suggests that 1H-Indole-3-acetamide, N-3-pyridinyl- could be a subject of interest in the ongoing search for new antimalarial drugs.
Structure
3D Structure
Properties
CAS No. |
84289-32-7 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C15H13N3O/c19-15(18-12-4-3-7-16-10-12)8-11-9-17-14-6-2-1-5-13(11)14/h1-7,9-10,17H,8H2,(H,18,19) |
InChI Key |
UJVXENGXFQGLQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1h Indole 3 Acetamide, N 3 Pyridinyl
Targeted Synthesis of 1H-Indole-3-acetamide, N-3-pyridinyl-
The targeted synthesis of 1H-Indole-3-acetamide, N-3-pyridinyl- focuses on the creation of the crucial amide linkage between the indole-3-acetamide (B105759) backbone and the 3-pyridinyl moiety. This is typically accomplished through established peptide coupling techniques or streamlined one-pot procedures.
Precursor-Based Coupling Reactions for N-3-Pyridinyl Linkage
The most direct route to synthesizing 1H-Indole-3-acetamide, N-3-pyridinyl- involves the condensation of two key precursors: indole-3-acetic acid and 3-aminopyridine (B143674). This reaction requires the activation of the carboxylic acid group of indole-3-acetic acid to facilitate nucleophilic attack by the amino group of 3-aminopyridine.
Several coupling agents have been effectively employed for this transformation. A common method involves the use of 1,1'-Carbonyldiimidazole (CDI) as an activating agent. nih.govrsc.org In this process, indole-3-acetic acid is first reacted with CDI, often in the presence of a catalytic amount of a base like pyridine (B92270) in a solvent such as acetonitrile. nih.gov This forms a highly reactive acylimidazole intermediate. Subsequent addition of 3-aminopyridine to the reaction mixture results in the formation of the desired N-3-pyridinyl amide bond. nih.gov
Another effective coupling agent used for analogous syntheses, such as for the N-4-pyridinyl isomer, is 2-chloro-1-methylpyridinium (B1202621) iodide. This reagent promotes the amidification between the indole-3-acetic acid derivative and the aminopyridine. nih.gov These precursor-based methods offer a reliable and versatile approach to the target compound.
Table 1: Coupling Agents for Synthesis of N-Pyridinyl Indole-3-acetamides
| Coupling Agent | Precursors | Key Features |
| 1,1'-Carbonyldiimidazole (CDI) | Indole-3-acetic acid, 3-Aminopyridine | Forms a reactive acylimidazole intermediate; often used with a base. nih.govrsc.org |
| 2-chloro-1-methylpyridinium iodide | Indole-3-acetic acid, 4-Aminopyridine | Promotes direct condensation. nih.gov |
One-Pot Multicomponent Approaches for Constructing the Core Structure
To improve efficiency and reduce the number of synthetic steps, one-pot multicomponent reactions are highly favored. The synthesis of N-aryl indole-3-acetamides, including the pyridinyl variant, is well-suited to this approach. nih.gov
In a typical one-pot procedure, indole-3-acetic acid, the coupling agent (e.g., CDI), and a base are combined in a suitable solvent and stirred to allow for the formation of the activated intermediate. nih.gov Without isolating this intermediate, the corresponding amine—in this case, 3-aminopyridine—is added directly to the reaction flask. The reaction is then stirred for a period of 2 to 24 hours until completion, after which the final product is isolated through standard extraction and purification techniques. nih.gov This method avoids the need for intermediate purification, saving time and resources while often providing good to excellent yields of the final product.
Synthesis of Structural Analogues and Derivatives of N-Pyridinyl Indole-3-acetamides
The synthesis of structural analogues of 1H-Indole-3-acetamide, N-3-pyridinyl- is a key strategy for investigating how molecular modifications influence biological activity. These derivatizations can be systematically applied to the indole (B1671886) ring, the acetamide (B32628) linker, and the pyridinyl moiety.
Modifications to the Indole Ring System
The indole core offers several positions for modification, with the N1 position being a common site for substitution.
N-Alkylation and N-Arylation: The indole nitrogen can be readily alkylated or arylated. For instance, derivatives such as N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide have been synthesized by using the appropriately N-substituted indole-3-acetic acid precursor in coupling reactions. nih.gov A variety of methods exist for the N-arylation and N-alkylation of indoles, including PIFA-mediated intramolecular cyclization and copper-catalyzed reactions, which can be used to prepare diverse precursors. organic-chemistry.orgexeter.ac.uk
Ring Substitution: Substituents can also be introduced onto the benzene (B151609) portion of the indole ring. For example, 5-fluoro substituted analogues have been prepared to modulate the electronic properties and metabolic stability of the molecule. nih.gov
Table 2: Examples of Indole Ring Modifications in N-Pyridinyl Indole-3-acetamide Analogues
| Modification Site | Substituent | Synthetic Approach |
| N1-position | 4-fluorobenzyl | Coupling reaction with N1-substituted indole-3-acetic acid. nih.gov |
| C5-position | Fluoro | Synthesis starting from 5-fluoro-substituted indole precursors. nih.gov |
| C6-position | Heterocycles (e.g., 1,3,4-oxadiazole) | Multi-step synthesis involving initial modification of an indole-6-carboxylic acid precursor. nih.gov |
Variations in the Acetamide Linker and Substitutions on the Nitrogen Atom
The acetamide linker provides another avenue for structural variation. The length of the alkyl chain between the indole ring and the amide carbonyl can be altered. Research has shown the successful synthesis of N-pyridinyl indole-3-alkanamides, such as N-(pyridin-4-yl)(indol-3-yl)propanamide, by starting with the corresponding indole-3-propanoic acid. nih.gov This extension of the linker can significantly impact the molecule's conformational flexibility and interaction with biological targets.
Furthermore, the nitrogen atom of the acetamide itself can be substituted. While the primary focus is often on N-pyridinyl compounds where the nitrogen is part of the amide bond, more complex derivatives have been synthesized where the acetamide nitrogen is further substituted, as seen in N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives. rsc.org
Positional and Substituent Diversity on the Pyridinyl Moiety
The pyridinyl group is a critical component for derivatization. While this article focuses on the N-3-pyridinyl isomer, related research has extensively explored the N-4-pyridinyl analogue. nih.govnih.gov The synthetic coupling methods described are broadly applicable and allow for the use of different aminopyridine isomers (2-amino, 3-amino, and 4-aminopyridine) to generate positional isomers.
Moreover, the pyridinyl ring can be decorated with various substituents to fine-tune the compound's properties. The general synthesis of indole-3-acetamides has been shown to be highly tolerant of a wide range of substituents on the aniline (B41778) ring, including halogens and alkyl groups. nih.gov By analogy, substituted 3-aminopyridines can be used as precursors in coupling reactions to produce a diverse library of N-(substituted-3-pyridinyl)-1H-indole-3-acetamides, allowing for systematic exploration of electronic and steric effects.
Advanced Spectroscopic Techniques for Structural Elucidation in Synthetic Research
The confirmation of the molecular structure of 1H-Indole-3-acetamide, N-3-pyridinyl-, relies on a suite of sophisticated spectroscopic methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is used to map the carbon-hydrogen framework and determine the spatial arrangement of atoms. Advanced Mass Spectrometry (MS) provides information on the molecular weight and the fragmentation pattern, which aids in confirming the sequence of structural motifs. Furthermore, Infrared (IR) and Raman spectroscopy are utilized to identify the specific vibrational modes associated with the compound's functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Bonding Analysis
High-Resolution NMR spectroscopy is an indispensable tool for the structural characterization of 1H-Indole-3-acetamide, N-3-pyridinyl-. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for a complete assignment of the molecular structure.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the indole ring, the pyridine ring, the methylene (B1212753) bridge (-CH₂-), and the amide (N-H) and indole (N-H) protons. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The aromatic protons of the indole ring (H-2, H-4, H-5, H-6, H-7) and the pyridine ring (H-2', H-4', H-5', H-6') would resonate in the aromatic region (δ 7-9 ppm). The methylene protons adjacent to the indole ring and the carbonyl group are expected to appear as a singlet around δ 3.8 ppm. The amide proton signal is typically a singlet observed between δ 9-10 ppm. nih.gov
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous assignments. COSY experiments establish proton-proton coupling networks within the indole and pyridine rings, while HSQC correlates protons to their directly attached carbons. HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connectivity between the indole-3-acetamide core and the N-3-pyridinyl moiety. For instance, an HMBC correlation between the methylene protons and the indole C3 and carbonyl carbon atoms would confirm the acetamide linkage.
The following table summarizes the expected chemical shifts for 1H-Indole-3-acetamide, N-3-pyridinyl-.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Indole N-H | > 10.0 | br s |
| Amide N-H | 9.0 - 10.0 | s |
| Pyridine H-2' | ~8.6 | d |
| Pyridine H-6' | ~8.4 | dd |
| Pyridine H-4' | ~8.0 | ddd |
| Indole H-4 | ~7.6 | d |
| Indole H-7 | ~7.4 | d |
| Pyridine H-5' | ~7.3 | dd |
| Indole H-2 | ~7.2 | s |
| Indole H-5, H-6 | 7.0 - 7.2 | m |
| Methylene (-CH₂-) | ~3.8 | s |
| Data are predicted based on analogous structures. nih.govredalyc.org Solvent: DMSO-d₆. s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet, br s = broad singlet. |
Advanced Mass Spectrometry (MS) for Molecular Fragmentation and Isomer Differentiation
Advanced mass spectrometry techniques, particularly those coupled with soft ionization methods like Electrospray Ionization (ESI) and high-resolution analyzers (e.g., Time-of-Flight, TOF), are essential for determining the accurate molecular weight and elemental composition of 1H-Indole-3-acetamide, N-3-pyridinyl-. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be used to confirm its elemental formula, C₁₅H₁₃N₃O.
Electron Ionization (EI) mass spectrometry provides valuable structural information through characteristic fragmentation patterns. The most significant fragmentation pathway for indole-3-acetamides involves the cleavage of the C-C bond between the methylene group and the carbonyl carbon. nih.gov This results in the formation of a highly stable indolyl-methyl (skatole) cation, which typically appears as the base peak in the spectrum at a mass-to-charge ratio (m/z) of 130. nih.gov
Other significant fragments would arise from the N-3-pyridinyl-acetamide portion of the molecule. Tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion to further probe its structure. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a detailed fragmentation tree can be constructed, which helps in differentiating between potential isomers.
The table below outlines the expected key fragments in the mass spectrum of 1H-Indole-3-acetamide, N-3-pyridinyl-.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 251 | [C₁₅H₁₃N₃O]⁺˙ (Molecular Ion) | - |
| 130 | [C₉H₈N]⁺ (Indolyl-methyl cation) | α-cleavage at the carbonyl group |
| 122 | [C₆H₆N₂O]⁺˙ | Fragment containing the pyridinyl-acetamide moiety |
| 94 | [C₅H₆N₂]⁺˙ (3-aminopyridine) | Cleavage of the amide bond |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) | Loss of NH₂ from the 3-aminopyridine fragment |
| Fragmentation patterns are predicted based on established principles for indole alkaloids and related acetamides. nih.govnih.govresearchgate.net |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of the molecule by probing its vibrational modes. These techniques are particularly useful for identifying the presence of key functional groups in 1H-Indole-3-acetamide, N-3-pyridinyl-.
The IR spectrum is expected to show characteristic absorption bands for the various functional groups. A sharp peak around 3400 cm⁻¹ can be assigned to the N-H stretching vibration of the indole ring. researchgate.net The N-H stretch of the secondary amide is typically observed as a distinct band around 3300 cm⁻¹. The most intense band in the IR spectrum is often the C=O stretching vibration of the amide group (Amide I band), which is expected in the region of 1650-1680 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is anticipated around 1550 cm⁻¹. mdpi.com
Aromatic C-H stretching vibrations from both the indole and pyridine rings are expected above 3000 cm⁻¹, while the C=C stretching vibrations within these aromatic rings typically appear in the 1400-1600 cm⁻¹ region. researchgate.net
Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, provides complementary information. The symmetric stretching of the aromatic rings is often more prominent in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
The following table lists the characteristic vibrational frequencies for 1H-Indole-3-acetamide, N-3-pyridinyl-.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | Indole N-H | ~3400 | IR |
| N-H Stretch | Amide N-H | ~3300 | IR |
| Aromatic C-H Stretch | Indole & Pyridine C-H | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | Methylene -CH₂- | 2850 - 2960 | IR, Raman |
| C=O Stretch (Amide I) | Amide C=O | 1650 - 1680 | IR |
| C=C Ring Stretch | Indole & Pyridine C=C | 1400 - 1600 | IR, Raman |
| N-H Bend / C-N Stretch (Amide II) | Amide N-H, C-N | ~1550 | IR |
| Data are predicted based on characteristic group frequencies for indoles, amides, and pyridines. researchgate.netresearchgate.netnih.gov |
Computational and Theoretical Investigations of 1h Indole 3 Acetamide, N 3 Pyridinyl
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical methods are fundamental tools for elucidating the intrinsic properties of a molecule at the electronic level. For a compound like 1H-Indole-3-acetamide, N-3-pyridinyl-, these studies would provide critical insights into its stability, reactivity, and potential interactions.
Conformational Analysis and Potential Energy Surfaces of N-3-pyridinyl-indole-3-acetamides
The flexibility of the acetamide (B32628) linker connecting the indole (B1671886) and pyridine (B92270) rings allows for multiple spatial arrangements, or conformations. A thorough conformational analysis would be the first step in a computational study. By systematically rotating the key dihedral angles—specifically around the C-C and C-N bonds of the acetamide bridge—a potential energy surface (PES) can be constructed. This surface maps the energy of the molecule as a function of its geometry.
The primary goal is to identify the global minimum energy conformation, which represents the most stable structure of the molecule, as well as other low-energy local minima. These calculations are typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. The results would indicate the preferred three-dimensional shape of the molecule, which is crucial for understanding its biological activity and intermolecular interactions.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Sites
The electronic character of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity.
For 1H-Indole-3-acetamide, N-3-pyridinyl-, FMO analysis would reveal the distribution of electron density. It is expected that the electron-rich indole ring would contribute significantly to the HOMO, making it a likely site for electrophilic attack. Conversely, the electron-deficient pyridine ring would likely be a major contributor to the LUMO, marking it as a potential site for nucleophilic attack. Visualizing these orbitals would provide a clear map of the molecule's reactive sites.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Energy (eV) | Primary Location of Electron Density |
| HOMO | -5.8 | Indole Ring System |
| LUMO | -1.2 | Pyridine Ring System |
| HOMO-LUMO Gap | 4.6 | - |
Note: This table is illustrative and does not represent actual experimental or calculated data.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Profiling
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors are used to denote regions of varying potential: red typically indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For 1H-Indole-3-acetamide, N-3-pyridinyl-, an MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the indole ring, highlighting these as potential hydrogen bond acceptor sites. A positive potential would be expected around the N-H protons of the indole and amide groups, indicating their role as hydrogen bond donors. The pyridine nitrogen would also present a region of negative potential. This information is invaluable for predicting how the molecule might interact with biological targets such as proteins or nucleic acids.
Simulations of Vibrational Spectra and Spectroscopic Assignments
Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule with a high degree of accuracy. These simulations are crucial for interpreting experimental spectra and for confirming the molecule's structure.
Density Functional Theory (DFT) Calculations for IR and Raman Spectra Prediction
DFT calculations are the standard for predicting vibrational frequencies. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be determined. These calculated frequencies correspond to the fundamental vibrations of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.
The output of these calculations is a list of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. This allows for the generation of a theoretical spectrum that can be directly compared with experimental results.
Correlation of Calculated Vibrational Modes with Experimental Data
A key step in spectroscopic analysis is the assignment of each band in the experimental spectrum to a specific vibrational mode of the molecule. This is often challenging for complex molecules. By correlating the computationally predicted vibrational frequencies with the experimentally measured ones, a detailed and reliable assignment of the spectral bands can be achieved.
Typically, calculated frequencies are slightly higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, a scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data. A successful correlation would confirm the calculated minimum energy structure and provide a comprehensive understanding of the molecule's vibrational properties.
Table 2: Hypothetical Vibrational Mode Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch (Indole) | 3520 | 3379 | ~3400 |
| C=O Stretch (Amide) | 1715 | 1646 | ~1650 |
| C-N Stretch (Pyridine) | 1590 | 1526 | ~1530 |
| C-H Bend (Indole) | 1450 | 1392 | ~1400 |
Note: This table is illustrative and does not represent actual experimental or calculated data.
In Silico Modeling for Ligand-Biological Target Interactions
Computational and theoretical investigations play a pivotal role in modern drug discovery, offering insights into how a molecule like 1H-Indole-3-acetamide, N-3-pyridinyl- might interact with biological targets. These in silico methods allow for the prediction of binding affinities, identification of key structural features for activity, and the rational design of more potent derivatives. Methodologies such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis provide a framework for understanding and predicting the biological activity of chemical compounds.
Molecular Docking Studies with Relevant Protein Active Sites
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the binding mode and estimating the strength of the interaction, often expressed as a docking score or binding energy.
While specific molecular docking studies focusing exclusively on 1H-Indole-3-acetamide, N-3-pyridinyl- are not extensively detailed in the available literature, research on closely related indole-3-acetamide (B105759) derivatives provides significant insights. A notable study investigated a series of 24 indole-3-acetamide compounds as potential inhibitors of the α-amylase enzyme, a key target in managing postprandial hyperglycemia. semanticscholar.orgnih.gov In this research, in silico docking simulations were conducted to explore the binding modes of the synthesized derivatives against the crystal structure of α-amylase (PDB ID: 1HNY). semanticscholar.org
The general methodology involved preparing the 3D structures of the ligands and the protein, defining the active site, and using a docking algorithm to sample various ligand conformations and orientations within the binding pocket. The results from such studies typically identify crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For the series of indole-3-acetamide derivatives, docking studies revealed interactions with key amino acid residues within the α-amylase active site, including Leu165, Ala198, His201, and Asp300. semanticscholar.org
For 1H-Indole-3-acetamide, N-3-pyridinyl-, it can be hypothesized that the core indole and acetamide moieties would engage in similar interactions. The indole ring can participate in hydrophobic and π-π stacking interactions, while the amide group's N-H and C=O can act as hydrogen bond donors and acceptors, respectively. The unique N-3-pyridinyl group introduces an additional hydrogen bond acceptor (the pyridine nitrogen), which could form a critical interaction with donor residues in a protein's active site, potentially enhancing binding affinity and specificity compared to simple N-phenyl derivatives.
To illustrate the typical findings from such studies, the table below presents representative data for analogous compounds from the aforementioned research on α-amylase inhibitors. semanticscholar.org
| Compound Analogue | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues |
| 2-(1H-indol-3-yl)-N-phenylacetamide | -7.8 | -8.2 | His201, Asp300, Glu233 |
| N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide | -8.5 | -9.1 | Leu165, Ala198, Asp300 |
| N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)acetamide | -8.2 | -8.8 | Gln63, His101, Asp197 |
Note: The data in this table is representative of indole-3-acetamide analogues and is used for illustrative purposes. Specific values for 1H-Indole-3-acetamide, N-3-pyridinyl- were not available in the cited literature.
Pharmacophore Modeling for Key Binding Determinants
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. researchgate.netdovepress.com A pharmacophore model does not represent a real molecule but rather an abstract concept of the key binding determinants. researchgate.net
Specific pharmacophore models developed directly from 1H-Indole-3-acetamide, N-3-pyridinyl- have not been reported in the reviewed scientific literature. However, a hypothetical model can be constructed based on its distinct structural features, which are crucial for molecular recognition by a biological target. dovepress.com These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (AR).
For 1H-Indole-3-acetamide, N-3-pyridinyl-, the key pharmacophoric features can be defined as follows:
Hydrogen Bond Donors (HBD): The N-H group of the indole ring and the N-H group of the acetamide linker are potent hydrogen bond donors.
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen (C=O) of the acetamide group and the nitrogen atom within the N-3-pyridinyl ring serve as key hydrogen bond acceptors.
Aromatic Rings (AR): Both the indole ring system and the pyridine ring are planar aromatic structures that can engage in π-π stacking or hydrophobic interactions.
Hydrophobic (H): The bicyclic indole core and the pyridinyl ring contribute to the molecule's hydrophobic character.
These features can be mapped onto the 3D structure of the molecule to generate a pharmacophore hypothesis. Such a model serves as a 3D query for virtual screening of compound libraries to identify novel molecules with a similar arrangement of features, which are therefore more likely to be active at the same target. dovepress.com Studies on other indole derivatives have successfully used this approach to identify essential features for various biological activities, such as aromatase inhibition. eurekaselect.com
The table below summarizes the hypothetical pharmacophoric features of 1H-Indole-3-acetamide, N-3-pyridinyl-.
| Pharmacophoric Feature | Structural Origin | Potential Interaction |
| Hydrogen Bond Donor (HBD) | Indole N-H | Interaction with acceptor amino acids (e.g., Asp, Glu) |
| Hydrogen Bond Donor (HBD) | Amide N-H | Interaction with acceptor amino acids (e.g., Asp, Glu) |
| Hydrogen Bond Acceptor (HBA) | Amide C=O | Interaction with donor amino acids (e.g., Arg, Lys) |
| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Interaction with donor amino acids (e.g., Ser, Thr) |
| Aromatic Ring (AR) | Indole Ring | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |
| Aromatic Ring (AR) | Pyridine Ring | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |
Quantitative Structure-Activity Relationship (QSAR) Derivations for Predictive Potency
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By deriving a predictive model, QSAR can estimate the activity of novel, unsynthesized compounds, thereby guiding lead optimization efforts.
While a specific QSAR model derived for a series including 1H-Indole-3-acetamide, N-3-pyridinyl- is not available in the surveyed literature, numerous studies have successfully applied this methodology to other classes of indole derivatives. nih.govmdpi.com The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find the best-fit equation relating these descriptors to the observed biological activity.
For 1H-Indole-3-acetamide, N-3-pyridinyl-, a range of descriptors would be calculated to capture its physicochemical properties:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The nitrogen atoms in the indole and pyridine rings, along with the amide oxygen, create a specific electronic profile that can be quantified.
Hydrophobic Descriptors: The most common descriptor is LogP (the logarithm of the octanol-water partition coefficient), which measures the molecule's lipophilicity. This is crucial for membrane permeability and interaction with hydrophobic pockets in proteins.
Steric/Topological Descriptors: These relate to the size and shape of the molecule, including molecular weight, molar refractivity, and various topological indices (e.g., connectivity indices). These descriptors quantify the spatial arrangement of atoms and are important for how the ligand fits into a receptor's binding site.
A hypothetical QSAR study on a series of indole-3-acetamide analogues would involve synthesizing and testing a range of compounds with different substitutions on the N-aryl ring. The resulting activity data (e.g., IC₅₀ values) would be correlated with the calculated descriptors to generate a predictive equation. For instance, a 3D-QSAR study on indole derivatives targeting the serotonin (B10506) transporter successfully created predictive models by correlating steric and electrostatic fields with biological affinity. nih.gov Such models provide valuable insights into which properties are most influential for activity, guiding the design of new compounds with potentially enhanced potency.
Biological Activity and Mechanistic Research of 1h Indole 3 Acetamide, N 3 Pyridinyl and Analogues Conceptual/pre Clinical Focus
Evaluation of Potential Bioactivities in Cellular and Biochemical Assays
The indole-3-acetamide (B105759) scaffold is a versatile pharmacophore that has been the subject of extensive research due to its presence in numerous biologically active compounds. nih.gov Modifications of this core structure, particularly through N-substitution on the acetamide (B32628) group, have led to the discovery of analogues with a wide range of potential therapeutic activities, including enzyme inhibition, antioxidant effects, and antimicrobial and anticancer properties. nih.govnih.gov
α-Amylase Inhibition: A series of twenty-four N-substituted indole-3-acetamide analogues were synthesized and evaluated for their inhibitory potential against α-amylase, a key enzyme in carbohydrate digestion. nih.gov All synthesized compounds demonstrated good to moderate inhibition of the enzyme, with IC50 values ranging from 1.09 ± 0.11 μM to 2.84 ± 0.1 μM, as compared to the standard inhibitor acarbose (B1664774) (IC50 = 0.92 ± 0.40 μM). nih.gov
Among the tested compounds, those featuring halogen substitutions on the N-phenyl ring were particularly potent. nih.gov For instance, the compound N-(4-fluorophenyl)-2-(1H-indol-3-yl)acetamide (analogue 15 in the study) emerged as the most active derivative in the series, with an IC50 value of 1.09 ± 0.11 μM. nih.gov Molecular docking studies suggest that these compounds bind within the active site of the α-amylase enzyme, with interactions such as hydrogen bonding and π–π stacking contributing to their inhibitory activity. nih.gov
| Compound Name | Substitution on N-phenyl ring | IC50 (μM) |
|---|---|---|
| N-phenylacetamide (Analogue 1) | Unsubstituted | 2.6 ± 0.09 |
| N-(p-tolyl)acetamide (Analogue 2) | 4-Methyl | 2.84 ± 0.1 |
| N-(3,4-dimethylphenyl)acetamide (Analogue 3) | 3,4-Dimethyl | 2.52 ± 0.06 |
| N-(4-fluorophenyl)acetamide (Analogue 15) | 4-Fluoro | 1.09 ± 0.11 |
| Acarbose (Standard) | - | 0.92 ± 0.40 |
Protease Inhibition: The indole (B1671886) nucleus is a core component of molecules known to inhibit various proteases. nih.gov For example, specific indole derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A serine protease and the SARS-CoV-2 main protease (Mpro). nih.gov While specific studies focusing solely on the protease inhibitory activity of 1H-Indole-3-acetamide, N-3-pyridinyl- are limited, the broader class of indole-N-acetamide compounds has been recognized for its potential in this area. nih.gov Research into related structures suggests that the indole scaffold can be effectively utilized to design inhibitors that target the active sites of viral proteases, which are crucial for viral replication. nih.gov
Many indole-3-acetamide analogues have demonstrated significant antioxidant capabilities. The same series of twenty-four compounds tested for α-amylase inhibition was also assessed for radical scavenging activity using 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.gov
The synthetic derivatives showed promising results, with IC50 values for ABTS radical scavenging ranging from 0.35 ± 0.1 to 2.19 ± 0.08 μM, and for DPPH activity from 0.81 ± 0.25 to 2.75 ± 0.03 μM. nih.gov The most potent α-amylase inhibitor, N-(4-fluorophenyl)-2-(1H-indol-3-yl)acetamide , also exhibited the strongest antioxidant potential, with IC50 values of 0.35 ± 0.1 μM in the ABTS assay and 0.81 ± 0.25 μM in the DPPH assay. nih.gov The mechanism of action is believed to involve hydrogen or electron transfer from the indole ring to quench free radicals. nih.gov
| Compound Name | Substitution on N-phenyl ring | ABTS IC50 (μM) | DPPH IC50 (μM) |
|---|---|---|---|
| N-(4-fluorophenyl)acetamide (Analogue 15) | 4-Fluoro | 0.35 ± 0.1 | 0.81 ± 0.25 |
| N-(4-chlorophenyl)acetamide (Analogue 21) | 4-Chloro | 0.58 ± 0.09 | 1.13 ± 0.03 |
| N-(4-bromophenyl)acetamide (Analogue 13) | 4-Bromo | 0.79 ± 0.05 | 1.39 ± 0.07 |
| N-(4-iodophenyl)acetamide (Analogue 20) | 4-Iodo | 0.94 ± 0.04 | 1.67 ± 0.05 |
Antimicrobial and Antifungal Activity: Indole-3-acetamide derivatives conjugated with polyamines have been synthesized and evaluated for their antimicrobial properties. mdpi.com A study highlighted a series of these conjugates, with several compounds exhibiting potent growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) often below 0.2 µM. mdpi.com For example, a 5-bromoindole-3-acetamide derivative of spermine (B22157) was identified as a bactericidal agent. mdpi.com These findings underscore the potential of this chemical class to address antimicrobial resistance. mdpi.com
Antiviral Activity: The indole and acetamide moieties are present in various compounds investigated for antiviral activity. researchgate.net A recent study identified 1,3,4-oxadiazole (B1194373) derivatives containing both indole and acetamide groups that showed potent inhibitory effects on HIV-1 infectivity, with half-maximal effective concentrations (EC50) as low as 0.17 µM. researchgate.net These compounds were found to target Tat-mediated viral transcription. researchgate.net Additionally, other indole derivatives, such as a 6-bromo-5-methoxy-indole-3-carboxylic acid derivative, have demonstrated a complete inhibitory effect on the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. nih.gov While these are not direct N-3-pyridinyl analogues, they showcase the adaptability of the indole core in designing novel antiviral agents. researchgate.netnih.gov
The indole scaffold is a cornerstone in the development of anticancer agents. nih.govmdpi.com Analogues of 1H-Indole-3-acetamide have shown significant antiproliferative activity against a variety of human cancer cell lines. nih.govnih.govmdpi.com
In one study, a series of indole-aryl amide derivatives were tested against cell lines including HT29 (colon), HeLa (cervical), MCF7 (breast), and PC-3 (prostate). nih.gov Several compounds displayed potent activity; for example, an analogue featuring a 4-(aminomethyl)aniline moiety linked to the indolylacetic acid core was active against HT29, HeLa, and MCF7 cells with IC50 values of 0.96 μM, 1.87 μM, and 0.84 μM, respectively. nih.gov Another derivative showed noteworthy selectivity and potency against the PC-3 and Jurkat J6 cell lines, with IC50 values of 0.39 μM and 0.37 μM. nih.gov Mechanistic studies on a selective compound revealed it caused cell cycle arrest in the G1 phase and induced apoptosis in HT29 colon cancer cells. nih.gov
Furthermore, a series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives demonstrated exceptionally potent anticancer activity. nih.gov One analogue with a 1,3,4-thiadiazole (B1197879) moiety registered IC50 values of 12.0 nM against A549 (lung) and 10 nM against K562 (leukemia) cells. nih.gov Its mechanism involves inducing apoptosis, blocking the cell cycle in the G2/M phase, and modulating the EGFR and p53-MDM2 pathways. nih.gov
Microtubule Destabilization: A key mechanism for the anticancer effect of certain indole derivatives is the inhibition of tubulin polymerization. A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed as tubulin polymerization inhibitors. One compound from this series exhibited potent antiproliferative activities against HeLa (IC50 = 0.52 μM), MCF-7 (IC50 = 0.34 μM), and HT-29 (IC50 = 0.86 μM) cancer cells. Further investigation confirmed that this compound arrests the cell cycle in the G2/M phase and induces apoptosis by inhibiting tubulin polymerization in a manner consistent with colchicine.
| Compound Class/Analogue | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Indole-aryl amide (Analogue 4) | HT29 (Colon) | 0.96 μM | nih.gov |
| Indole-aryl amide (Analogue 4) | HeLa (Cervical) | 1.87 μM | nih.gov |
| Indole-aryl amide (Analogue 4) | MCF7 (Breast) | 0.84 μM | nih.gov |
| 2-chloro-acetamide derivative (10b) | A549 (Lung) | 12.0 nM | nih.gov |
| 2-chloro-acetamide derivative (10b) | K562 (Leukemia) | 10 nM | nih.gov |
| N-((1-methyl-1H-indol-3-yl)methyl) acetamide (7d) | MCF-7 (Breast) | 0.34 μM |
Derivatives of N-pyridinyl-indole have been specifically investigated for their anti-inflammatory potential. A study prepared N-substituted-(indol-3-yl)alkanamides and evaluated their activity in a carrageenan-induced rat paw oedema model. While the corresponding carboxamides showed no significant effect, the introduction of an alkyl chain between the indole and amide moieties led to compounds with moderate to high activity, showing 46-95% inhibition of inflammation. The efficacy of these compounds was also confirmed in a topical inflammation model, the tetradecanoyl phorbol (B1677699) acetate (B1210297) (TPA)-induced mouse ear swelling assay.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Structure-activity relationship (SAR) studies are crucial for optimizing the biological profiles of indole-3-acetamide derivatives. Analysis of various analogues has provided key insights into the structural features that govern their activity.
For α-Amylase Inhibition and Antioxidant Activity: In a study of 24 N-substituted indole-3-acetamides, the nature and position of substituents on the N-phenyl ring significantly influenced both α-amylase inhibition and antioxidant potential. nih.gov
Halogen Substitution: The presence of a halogen at the para-position of the phenyl ring was beneficial for activity. A fluoro group (analogue 15 ) conferred the highest potency for both enzyme inhibition and radical scavenging. The activity decreased as the size of the halogen increased and its inductive effect decreased (Fluoro > Chloro > Bromo > Iodo). nih.gov
Alkyl Substitution: An unsubstituted phenyl ring (analogue 1 ) showed moderate α-amylase inhibition. The addition of a methyl group at the para-position (analogue 2 ) slightly reduced activity, while various dimethyl substitutions led to variable effects. nih.gov
For Anticancer Activity: SAR analysis of indole derivatives as anticancer agents has revealed several important trends. nih.gov
N-1 Substitution: Methyl substitution at the N-1 position of the indole ring was found to enhance antiproliferative activity significantly compared to unsubstituted analogues. nih.gov
Side Chain: For indole-aryl amides, the nature of the N-cap on the amide is critical. The presence of specific amine-containing aromatic groups can lead to potent and sometimes selective cytotoxicity against certain cancer cell lines. nih.gov
Heterocyclic Moieties: The incorporation of additional heterocyclic rings, such as 1,3,4-thiadiazole or 1,2,4-triazole, onto the core acetamide structure can lead to compounds with exceptionally high (nanomolar) potency. nih.gov
For Anti-inflammatory Activity: For N-pyridinyl-indole derivatives, a critical structural feature for anti-inflammatory activity was the presence of an alkyl linker between the indole-3-yl core and the carboxamide group. The direct connection in N-substituted-(indol-3-yl)carboxamides resulted in a lack of significant activity, whereas introducing a propanamide linker induced high activity (up to 95% inhibition).
Impact of Indole, Acetamide, and Pyridinyl Substitutions on Bioactivity
The bioactivity of N-substituted indole-3-acetamide analogues is significantly influenced by the nature of the substitutions on the indole, acetamide, and the N-aryl moiety. While specific research on the N-3-pyridinyl derivative is limited, structure-activity relationship (SAR) studies on analogous compounds provide a framework for understanding the potential impact of each component.
The indole nucleus is a well-established pharmacophore present in numerous biologically active compounds. nih.govacs.org Its ability to participate in hydrogen bonding and pi-stacking interactions is crucial for binding to various biological targets. mdpi.com Modifications to the indole ring, such as the introduction of substituents, can modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity.
The acetamide linker plays a critical role in orienting the N-aryl substituent relative to the indole core. The length and flexibility of this linker can affect the compound's ability to adopt a favorable conformation for target binding.
The N-pyridinyl substitution introduces a nitrogen atom into the aromatic ring, which can significantly alter the compound's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. nih.gov The position of the nitrogen atom in the pyridine (B92270) ring is a key determinant of its electronic and steric influence. As a bioisostere of a phenyl ring, the pyridine moiety is often incorporated into drug candidates to improve pharmacokinetic properties and target interactions. nih.gov For instance, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the pyridine ring was found to be important for their antibacterial activity. nih.gov
SAR studies on a series of N-phenyl indole-3-acetamides have shown that substitutions on the phenyl ring can have a pronounced effect on their biological activity. For example, the introduction of alkyl or halogen groups at different positions on the phenyl ring of N-phenyl-2-(1H-indol-3-yl)acetamide derivatives was found to modulate their α-amylase inhibitory activity. nih.gov Specifically, dimethyl substitutions on the aryl ring resulted in variable inhibitory activity, highlighting the sensitivity of the binding pocket to the substitution pattern. acs.org These findings suggest that the electronic and steric properties of the N-aryl substituent are critical for bioactivity. By extension, the N-3-pyridinyl group is expected to confer distinct properties compared to an N-phenyl group, potentially leading to novel biological activities.
Identification of Key Pharmacophoric Elements for Target Recognition
Based on the analysis of related indole-3-acetamide analogues and general principles of pharmacophore modeling, several key elements can be proposed for the target recognition of 1H-Indole-3-acetamide, N-3-pyridinyl-.
A general pharmacophore model for this class of compounds would likely include:
An indole NH as a hydrogen bond donor: The NH group of the indole ring is a common feature in many biologically active indole derivatives and often participates in crucial hydrogen bonding interactions with target proteins. mdpi.com
The indole ring as a hydrophobic/aromatic feature: The bicyclic aromatic system of indole provides a large hydrophobic surface that can engage in van der Waals and pi-stacking interactions with hydrophobic pockets in target proteins.
The acetamide carbonyl oxygen as a hydrogen bond acceptor: The oxygen atom of the amide carbonyl group is a strong hydrogen bond acceptor and is frequently involved in anchoring the ligand to the active site of a protein.
The spatial arrangement of these features is critical for high-affinity binding. The acetamide linker provides the necessary flexibility for the indole and pyridinyl rings to adopt an optimal orientation to fit into the binding site of a biological target. The relative positions of the hydrogen bond donors and acceptors, as well as the hydrophobic regions, will ultimately determine the compound's target specificity and biological activity.
Research into 1H-Indole-3-acetamide as a Biosynthetic Intermediate
1H-Indole-3-acetamide (IAM) is a crucial intermediate in the biosynthesis of the primary plant hormone, indole-3-acetic acid (IAA), in various microorganisms and has also been identified as part of a biosynthetic pathway in plants.
Role in Indole-3-acetic Acid (IAA) Biosynthesis Pathways in Microorganisms and Plants
In many plant-associated bacteria, including both phytopathogens and plant growth-promoting bacteria, the indole-3-acetamide pathway is a well-characterized route for IAA production. acs.org This pathway is one of several tryptophan-dependent routes for IAA biosynthesis. researchgate.net The IAM pathway is particularly prominent in pathogenic bacteria like Agrobacterium tumefaciens and Pseudomonas savastanoi, where the bacterially produced IAA can disrupt the host plant's normal development, leading to tumor formation. ontosight.ai
Historically, the IAM pathway was considered specific to bacteria. However, subsequent research has provided evidence for its existence in plants as well, such as in Arabidopsis thaliana. While it is not considered the primary route for IAA biosynthesis in most plants under normal conditions, it may play a role in specific developmental processes or under particular environmental conditions.
The general scheme of the IAM pathway involves two key enzymatic steps:
Conversion of L-tryptophan to indole-3-acetamide (IAM).
Hydrolysis of IAM to indole-3-acetic acid (IAA).
Characterization of Enzymes Involved in IAM Metabolism (e.g., Tryptophan Monooxygenase, Indole-3-acetamide Hydrolase)
The two central enzymes of the indole-3-acetamide pathway have been extensively studied, particularly in bacteria.
Tryptophan-2-monooxygenase (IaaM): This enzyme catalyzes the first committed step in the IAM pathway, the conversion of L-tryptophan to IAM. ontosight.ai It is a flavin-containing monooxygenase that incorporates one atom of molecular oxygen into the tryptophan side chain. The gene encoding this enzyme is commonly referred to as iaaM. acs.org
Indole-3-acetamide Hydrolase (IaaH): The second enzyme in the pathway, indole-3-acetamide hydrolase, is responsible for the hydrolysis of IAM to produce IAA and ammonia. ontosight.ai This amidase completes the biosynthesis of IAA via this route. The corresponding gene is typically designated as iaaH. acs.org
In many bacteria, the iaaM and iaaH genes are located together in an operon, allowing for their coordinated expression. nih.gov
Genetic and Environmental Regulation of the Indole-3-acetamide Pathway
The biosynthesis of IAA through the indole-3-acetamide pathway is a tightly regulated process, influenced by both genetic and environmental factors. This regulation is crucial for mediating the complex interactions between bacteria and their plant hosts.
Genetic Regulation: The expression of the iaaM and iaaH genes is often controlled by various regulatory elements. In some bacteria, the expression of the IAA biosynthetic genes can be influenced by the concentration of IAA itself or its precursors, creating feedback loops. nih.gov
Environmental Regulation: A variety of environmental cues have been shown to modulate IAA production in bacteria. These can include:
Nutrient availability: The presence of tryptophan in the environment can often induce the expression of genes involved in IAA biosynthesis.
Plant-derived signals: Compounds released by plants into the rhizosphere can act as signals to either induce or repress IAA production by associated bacteria.
Abiotic stress factors: Conditions such as pH, temperature, and osmotic stress can also impact the activity of the enzymes in the IAM pathway and the expression of the corresponding genes. nih.gov
This complex regulatory network allows microorganisms to fine-tune their IAA production in response to their specific environment and the presence of a plant host, thereby playing a significant role in plant-microbe interactions. nih.gov
Advanced Applications and Research Probes Based on 1h Indole 3 Acetamide, N 3 Pyridinyl
Design and Application as Molecular Probes for Biological Systems
Molecular probes are essential tools for visualizing, tracking, and identifying biological targets within complex cellular environments. The 1H-Indole-3-acetamide, N-3-pyridinyl- scaffold is conceptually well-suited for transformation into such probes.
Fluorescent probes are indispensable for modern cell biology, enabling the visualization of molecular processes in real-time. The indole (B1671886) nucleus, a core component of the target compound, possesses intrinsic fluorescent properties. nih.gov Studies on indole-3-acetic acid, a related precursor, show that it fluoresces in the 345-370 nm range when excited at 275-280 nm. nih.gov This natural fluorescence provides a starting point for the conceptual design of more advanced probes.
To enhance the utility for biological imaging, several modifications to the 1H-Indole-3-acetamide, N-3-pyridinyl- structure could be envisioned:
Modulation of Intrinsic Fluorescence: The absorption and emission properties of the indole ring can be fine-tuned by adding substituents to either the indole or the pyridine (B92270) ring. This could shift the fluorescence to longer wavelengths, which are more suitable for cellular imaging to minimize background autofluorescence.
Attachment of External Fluorophores: A more direct approach involves chemically linking a bright, photostable fluorophore to the parent molecule. The linker could be attached at a position determined not to interfere with the compound's biological target binding, allowing the probe to illuminate its specific location within a cell.
Environment-Sensitive Probes: Advanced designs could yield probes whose fluorescence changes upon binding to their target. For example, incorporating a styryl scaffold with a pyridine-N-oxide, a zwitterionic acceptor moiety, can create fluorophores that are highly sensitive to their local environment, making them excellent for imaging specific cellular compartments like lipid droplets. nih.gov Such a conceptually designed analogue of 1H-Indole-3-acetamide, N-3-pyridinyl- could "light up" only when engaged with its protein target, providing high signal-to-noise imaging.
These conceptual fluorescent analogues would be powerful tools for studying the subcellular distribution of the compound's targets and understanding its mechanism of action at a molecular level.
Identifying the specific protein targets of a bioactive compound is a critical and often challenging step in drug discovery. princeton.edufrontiersin.org Affinity-based probes, derived from the compound of interest, are designed to covalently bind to their target proteins, enabling subsequent isolation and identification. Conceptually, 1H-Indole-3-acetamide, N-3-pyridinyl- can be converted into a powerful affinity probe.
The design of such a probe typically involves two key modifications:
A Reactive Group: A photoreactive group, such as a diazirine, can be incorporated into the molecule. nih.gov This group remains inert until activated by UV light, at which point it forms a highly reactive carbene that covalently crosslinks the probe to any nearby interacting proteins. princeton.edunih.gov
A Reporter Tag: A "handle," such as a biotin (B1667282) molecule or a "clickable" alkyne group, is also added. This tag allows for the selective enrichment of the probe-protein complex from a cell lysate using techniques like streptavidin pull-downs or click chemistry.
A research campaign involving N-acetamide indole analogs successfully used resistant parasite strains and whole-genome sequencing to identify the molecular target as PfATP4, demonstrating the feasibility of target identification for this class of compounds. nih.gov An affinity probe based on 1H-Indole-3-acetamide, N-3-pyridinyl- would offer a more direct chemical proteomics approach to confirm such targets in various biological systems. Once the target is isolated, it can be identified using mass spectrometry, providing direct evidence of the drug-target interaction. nih.gov
Integration into High-Throughput Screening Libraries for Lead Discovery (conceptual)
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, involving the testing of vast collections of chemical compounds against a specific biological target to find "hits". axcelead-us.com The selection of compounds for these libraries is crucial for success. thermofisher.com An ideal screening library contains compounds that are structurally diverse and possess drug-like properties, often conforming to criteria like Lipinski's Rule of Five, to increase the probability of finding viable lead compounds. ku.edu
1H-Indole-3-acetamide, N-3-pyridinyl- represents an excellent candidate for inclusion in HTS libraries for several conceptual reasons:
Structural Complexity and Diversity: The molecule is built upon three distinct and biologically relevant components: the indole scaffold, the pyridine ring, and the connecting acetamide (B32628) group. This complexity provides a unique three-dimensional shape that is distinct from many simpler library compounds, increasing the chemical space covered by the library.
Pharmacophoric Richness: It contains key features essential for molecular recognition, including hydrogen bond donors (indole and amide N-H), hydrogen bond acceptors (amide C=O and pyridine N), and aromatic systems capable of pi-stacking interactions. This pre-organized set of features makes it more likely to interact with a protein binding site.
Synthetic Tractability: The core structure is amenable to chemical modification. Large libraries of analogues can be synthesized by varying the substituents on the indole and pyridine rings or by modifying the acetamide linker, allowing for rapid follow-up chemistry (hit-to-lead optimization) once a hit is identified. axcelead-us.comthermofisher.com
By including scaffolds like 1H-Indole-3-acetamide, N-3-pyridinyl-, an HTS library is enriched with compounds that have a higher intrinsic potential for biological activity, improving the efficiency and success rate of screening campaigns aimed at discovering novel drug candidates. axcelead-us.comku.edu
Role as a Privileged Scaffold in Conceptual Medicinal Chemistry for Novel Pharmacophore Design
The indole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govijpsr.infonih.gov This term describes a molecular framework that is capable of binding to multiple, distinct biological targets through versatile and specific interactions. ijpsr.infomdpi.com The combination of the indole ring with the acetamide linker and the N-3-pyridinyl group in 1H-Indole-3-acetamide, N-3-pyridinyl- creates a particularly powerful privileged structure for the conceptual design of new pharmacophores.
A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The 1H-Indole-3-acetamide, N-3-pyridinyl- scaffold provides a robust and adaptable template for elaborating these features:
The Indole Core: This bicyclic aromatic system is a common feature in many natural products and approved drugs. nih.govijpsr.info It can be modified at multiple positions (e.g., N-1, C-2, C-5) to alter its electronic properties and steric bulk, thereby tuning its interaction with different targets. researchgate.net
The Acetamide Linker: This group provides a defined spatial separation and orientation between the indole and pyridine rings. Its hydrogen bonding capabilities are crucial for anchoring the molecule within a binding site. The linker's length and rigidity can be modified to optimize this positioning.
The N-3-pyridinyl Group: The pyridine ring serves as a key interaction domain. As a bioisostere of a phenyl ring, it introduces a nitrogen atom that acts as a hydrogen bond acceptor and can significantly influence the molecule's solubility and metabolic properties. Its position and substitution pattern can be varied to explore different binding pockets.
The value of this scaffold is demonstrated by the wide range of biological activities reported for various indole-3-acetamide (B105759) derivatives, highlighting its versatility in generating compounds with diverse pharmacological profiles. nih.gov
Table 1: Examples of Biological Activities of Indole-3-Acetamide Derivatives
| Derivative Class | Biological Activity | Reference |
| Substituted N-phenylacetamides | α-Amylase Inhibition (Antihyperglycemic) | nih.gov |
| Substituted N-phenylacetamides | Antioxidant | nih.gov |
| Bisindolylalkanes | Topoisomerase II Inhibition (Anticancer) | nih.gov |
| Indole-1,2,4-triazole N-aryl acetamides | Cytotoxicity against Hep-G2 (Anticancer) | nih.gov |
| Unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamides | Antiproliferative against HCT116 | researchgate.net |
| N-acetamide indoles | Antimalarial (targeting PfATP4) | nih.gov |
| N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Tubulin Polymerization Inhibition (Anticancer) | rsc.org |
This proven biological adaptability makes the 1H-Indole-3-acetamide, N-3-pyridinyl- structure a highly valuable starting point in medicinal chemistry for the rational design of novel, potent, and selective therapeutic agents. nih.govmdpi.com
Future Directions and Emerging Research Avenues for 1h Indole 3 Acetamide, N 3 Pyridinyl
Innovation in Synthetic Strategies for Complex Architectures
Future synthetic efforts will likely move beyond traditional methods to embrace more efficient, atom-economical, and innovative strategies to build complex molecular architectures based on the 1H-Indole-3-acetamide, N-3-pyridinyl- core.
C-H Functionalization: Direct C-H activation is a powerful tool for modifying the indole (B1671886) nucleus without the need for pre-functionalized starting materials. chim.it The indole ring possesses multiple C-H bonds with different reactivities, offering opportunities for selective functionalization at either the pyrrole (B145914) core (C2) or the benzene (B151609) core (C4-C7). chim.itnih.gov Future strategies could employ directing groups or specialized catalysts to selectively introduce new substituents onto the indole or pyridinyl rings of the parent compound, creating libraries of derivatives with diverse functionalities. acs.orgacs.org For instance, palladium-catalyzed double C-H activation could be used to introduce aryl or alkenyl groups, which are common in bioactive molecules. chim.it
Photoredox and Dual Catalysis: Visible-light photoredox catalysis has emerged as a transformative technology for forging complex bonds under mild conditions. acs.orgnih.gov This approach uses light to generate reactive radical intermediates that can participate in unique bond-forming cascades. acs.orgnih.govresearchgate.net For the synthesis of complex indole derivatives, nickel/photoredox dual catalysis could enable challenging C-N bond formations or the construction of new heterocyclic rings fused to the indole core. nih.gov This strategy could be applied to create novel analogs of 1H-Indole-3-acetamide, N-3-pyridinyl- that are otherwise difficult to access. nih.govthieme-connect.com
Flow Chemistry for Amide Bond Formation: The amide bond linking the indole and pyridine (B92270) moieties is central to the molecule's structure. Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch synthesis for creating this bond. nih.govnih.gov Continuous-flow systems allow for precise control over reaction parameters, enabling the use of highly reactive intermediates and reducing reaction times, which can be particularly useful for suppressing side reactions. nih.govscispace.com Future work could develop catalytic, continuous-flow processes for the direct amidation of indole-3-acetic acid derivatives, potentially using greener catalysts and solvents. researchgate.netrsc.org
Table 1: Innovative Synthetic Strategies
| Strategy | Description | Potential Application for 1H-Indole-3-acetamide, N-3-pyridinyl- |
|---|---|---|
| C-H Functionalization | Direct activation and modification of C-H bonds without prior functionalization. chim.itnih.gov | Selective introduction of aryl, alkyl, or other functional groups onto the indole or pyridine rings to create diverse analogs. acs.orgacs.orgresearchgate.net |
| Photoredox Catalysis | Use of visible light and a photocatalyst to trigger single-electron transfer processes, enabling novel bond formations under mild conditions. acs.orgnih.gov | Accessing unique molecular scaffolds and complex derivatives through radical-mediated cascade reactions. researchgate.netnih.gov |
| Flow Chemistry | Performing chemical reactions in a continuous-flow reactor, offering enhanced control, safety, and scalability. nih.govnih.gov | Efficient and scalable synthesis of the core amide bond and its derivatives with high purity and yield. scispace.comrsc.org |
Advanced Computational Methodologies for Mechanism Prediction
Computational chemistry provides indispensable tools for predicting reaction outcomes, understanding molecular interactions, and guiding the design of new derivatives.
Density Functional Theory (DFT) Studies: DFT is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. For 1H-Indole-3-acetamide, N-3-pyridinyl-, DFT calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, elucidate the mechanisms of synthetic reactions, and calculate thermodynamic properties like heats of formation. rsc.orgfigshare.com Such studies can help rationalize observed regioselectivity in functionalization reactions and predict the geometries of complex transition states. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: To understand how 1H-Indole-3-acetamide, N-3-pyridinyl- might interact with biological targets, MD simulations are invaluable. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the ligand-receptor binding process. nih.govespublisher.com By simulating the compound's interaction with a target protein, researchers can assess the stability of the binding pose, identify key interacting amino acid residues, and calculate binding free energies. espublisher.comnih.gov This information is crucial for optimizing the compound's structure to enhance binding affinity and selectivity. nih.govrsyn.fyi
Table 2: Advanced Computational Methodologies
| Methodology | Description | Application for 1H-Indole-3-acetamide, N-3-pyridinyl- |
|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanical method for studying the electronic structure and reactivity of molecules. | Predicting reaction mechanisms, identifying reactive sites, and calculating thermodynamic properties to guide synthesis. rsc.orgfigshare.com |
| Molecular Dynamics (MD) Simulations | A computational method for simulating the physical movements of atoms and molecules to study binding interactions. nih.govespublisher.com | Examining the stability of interactions with potential protein targets and identifying key residues for binding. nih.govrsyn.fyi |
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate variations in the chemical structure of compounds with changes in their biological activity. espublisher.com | Predicting the biological activity of newly designed derivatives and identifying key structural features for potency. researchgate.netnih.gov |
Integration of Omics Data for Systems-Level Understanding of Biological Effects
To move beyond a single-target view of a compound's activity, integrating multiple "omics" datasets provides a holistic, systems-level perspective of its biological effects. nih.govnashbio.comnih.gov
Chemoproteomics for Target Identification: A crucial step in understanding a bioactive molecule is identifying its protein targets. Chemoproteomics is a powerful discipline that aims to characterize small molecule-protein interactions on a proteome-wide scale. nih.govresearchgate.net Techniques like affinity-based protein profiling or activity-based protein profiling (ABPP) can be used to pull down and identify the specific proteins that 1H-Indole-3-acetamide, N-3-pyridinyl- binds to within a complex biological sample. drugdiscoverychemistry.comnih.govrti.org This approach can uncover both primary targets and potential off-targets, providing a comprehensive view of the compound's mechanism of action. nih.gov
Metabolomics for Pathway Analysis: Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov By treating a biological system with 1H-Indole-3-acetamide, N-3-pyridinyl- and analyzing the resulting changes in the metabolome, researchers can identify metabolic pathways that are perturbed by the compound. nih.govpnas.org This can reveal downstream functional effects and provide insights into the compound's physiological role. mdpi.com For instance, many indole derivatives are known to be metabolites of gut microbiota and can significantly influence host physiology. nih.govnih.gov
Integrated Multi-Omics Approaches: The true power of this approach lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.govnashbio.comnih.gov An integrated analysis can build a comprehensive network model of the compound's effects, linking its direct protein targets (from chemoproteomics) to changes in gene expression (transcriptomics) and subsequent alterations in metabolic pathways (metabolomics). researchgate.netspringernature.com This systems pharmacology approach provides a deep, mechanistic understanding of a compound's biological impact. nih.gov
Table 3: Omics Integration for Systems-Level Understanding
| Omics Technology | Description | Application for 1H-Indole-3-acetamide, N-3-pyridinyl- |
|---|---|---|
| Chemoproteomics | Proteome-wide study of small molecule-protein interactions to identify drug targets. nih.govresearchgate.net | Unbiased identification of direct protein binding partners and potential off-targets in a cellular context. drugdiscoverychemistry.comnih.gov |
| Metabolomics | Comprehensive analysis of metabolites in a biological sample to understand physiological and biochemical effects. nih.gov | Tracking the metabolic fate of the compound and identifying downstream pathway perturbations. nih.govpnas.orgmdpi.com |
| Multi-Omics Integration | Combining datasets from genomics, transcriptomics, proteomics, and metabolomics for a holistic view. nih.govnashbio.com | Building a systems-level model of the compound's mechanism of action, from molecular target to cellular response. nih.govresearchgate.net |
Exploration of New Therapeutic Modalities and Target Pathways (conceptual, non-clinical)
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. nih.gov Based on the known activities of related compounds, future conceptual research could explore several non-clinical therapeutic avenues for derivatives of 1H-Indole-3-acetamide, N-3-pyridinyl-.
Modulation of Protein Kinases: Protein kinases are crucial regulators of cell signaling and are prominent targets in cancer therapy. The indole nucleus is a core component of many kinase inhibitors. nih.gov Future research could explore whether derivatives of this compound could be designed to target specific kinases, such as Pim-1, which is implicated in cell cycle progression and is a target for cancer treatment. nih.gov
Immuno-oncology Targets: The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a role in immune suppression within the tumor microenvironment. espublisher.com Inhibiting IDO1 is a promising strategy in cancer immunotherapy. Given that the natural ligand for IDO1 is the indole-containing amino acid tryptophan, the 1H-Indole-3-acetamide, N-3-pyridinyl- scaffold could serve as a starting point for designing novel IDO1 inhibitors. espublisher.com
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the indole ring allows some derivatives to intercalate into DNA or interact with enzymes that regulate DNA topology, such as topoisomerases. researchgate.net Molecular docking studies have suggested that certain N-amide indole derivatives could function as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and often targeted in cancer therapy. researchgate.netnih.gov This presents a conceptual avenue for developing compounds with novel anti-proliferative mechanisms.
Table 4: Potential Therapeutic Modalities and Target Pathways (Conceptual)
| Therapeutic Area | Potential Target/Pathway | Rationale |
|---|---|---|
| Oncology | Protein Kinases (e.g., Pim-1) | The indole scaffold is a common feature in many kinase inhibitors; targeting kinases can disrupt cancer cell signaling. nih.gov |
| Immuno-Oncology | Indoleamine 2,3-dioxygenase 1 (IDO1) | The compound's indole core mimics the structure of tryptophan, the natural substrate of IDO1, an important immunotherapy target. espublisher.com |
| Anti-proliferative Agents | DNA Intercalation / Topoisomerase Inhibition | The planar indole ring system may allow derivatives to bind to DNA or inhibit enzymes like topoisomerase, disrupting DNA replication in cancer cells. researchgate.netnih.govresearchgate.net |
Q & A
Basic Research Questions
What are the key synthetic routes for preparing N-3-pyridinyl-substituted 1H-indole-3-acetamide derivatives?
The synthesis of such derivatives often involves Pd-catalyzed amidation and cyclization strategies. For example:
- Pd-catalyzed amidation : Reactants like N-(3-acetyl-1-ethyl-1H-indol-2-yl)acetamide (1.0 mmol) can be treated with NH₃ sources (6.0 mmol) in solvents like DMF or toluene at 80–110°C for 5–24 hours to yield cyclized products .
- Functional group modifications : Substituents on the indole ring (e.g., benzyl, ethyl groups) are introduced via alkylation or acylation reactions, as seen in the synthesis of N-(1-ethyl-2-formyl-1H-indol-3-yl)benzamide .
- Cyclization : Pyridoindoles can be synthesized via Pd-mediated coupling, with IR and NMR used to confirm intermediate structures .
How can spectroscopic techniques confirm the structure of N-3-pyridinyl-1H-indole-3-acetamide analogs?
- ¹H NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm), acetamide methyl groups (δ 2.2–2.7 ppm), and formyl protons (δ ~9.9–10.5 ppm). For example, N-(1-butyl-2-formyl-1H-indol-3-yl)acetamide shows distinct peaks at δ 9.99 (formyl) and δ 2.28 (acetamide CH₃) .
- IR spectroscopy : Stretching vibrations for amide C=O (1650–1680 cm⁻¹) and indole N-H (3200–3300 cm⁻¹) are critical markers .
- Melting points : Variations in melting points (e.g., 113–115°C for N-(1-ethyl-2-formyl-1H-indol-3-yl)benzamide vs. 223–225°C for N-(3-acetyl-1-benzyl-1H-indol-2-yl)acetamide) help assess purity .
Advanced Research Questions
What strategies optimize reaction yields for Pd-catalyzed amidation in indole-acetamide synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance NH₃ solubility and reaction efficiency .
- Temperature control : Maintaining 80–110°C prevents side reactions while ensuring complete cyclization .
- Catalyst loading : Pd(PPh₃)₄ or Pd(OAc)₂ (5–10 mol%) with ligand systems (e.g., Xantphos) improves regioselectivity .
- Contradiction analysis : Conflicting yields may arise from impurities in starting materials; purification via column chromatography (e.g., 5% EtOAc/hexane) is recommended .
How do structural modifications at the indole and pyridine rings influence biological activity?
- Indole substitutions : Alkyl groups (e.g., ethyl, butyl) at the N1 position enhance metabolic stability, as seen in analogs with antimicrobial activity .
- Pyridine modifications : Introducing electron-withdrawing groups (e.g., Cl, F) at the pyridine 3-position increases binding affinity to kinase targets, as demonstrated in pyrazolopyrimidine derivatives .
- Amide linker flexibility : Replacing acetamide with bulkier moieties (e.g., benzamide) may reduce solubility but improve target specificity .
What computational methods predict the binding mode of N-3-pyridinyl-indole-acetamide derivatives to biological targets?
- Docking studies : Software like AutoDock Vina can model interactions with receptors (e.g., serotonin receptors) using PubChem 3D conformers .
- QSAR models : Hammett constants (σ) and logP values correlate substituent effects on activity; for example, methoxy groups at the indole 5-position enhance blood-brain barrier penetration .
- MD simulations : Trajectories (10–100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating favorable binding .
Data Contradiction Analysis
How should researchers resolve discrepancies in reported melting points or spectral data for similar derivatives?
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting melting points .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving NMR signal ambiguities .
- Batch variability : Compare synthetic protocols; e.g., N-(3-acetyl-1-benzyl-1H-indol-2-yl)acetamide (mp 223–225°C) may differ from N-(1-ethyl analogs) due to benzyl vs. ethyl steric effects .
Methodological Guidance
What in vitro assays evaluate the pharmacological potential of N-3-pyridinyl-indole-acetamide analogs?
- Kinase inhibition : Use ADP-Glo™ assays (Promega) to measure IC₅₀ values against kinases like EGFR or VEGFR2 .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) determines MIC values against S. aureus or E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selectivity indices (SI >10 indicate low off-target effects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
